
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClN3O2 and a molecular weight of 247.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile typically involves the nitration of 4-chloro-7-methylquinoline-3-carbonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparación Con Compuestos Similares
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-methyl-7-nitroquinoline-3-carbonitrile: This compound has a similar structure but differs in the position of the methyl and nitro groups.
4-Chloro-3-cyano-7-ethoxy-6-quinolinyl acetamide: This compound is used in the synthesis of antitumor agents and has different functional groups compared to this compound
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
915369-63-0 |
|---|---|
Fórmula molecular |
C11H6ClN3O2 |
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
4-chloro-7-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-2-9-8(3-10(6)15(16)17)11(12)7(4-13)5-14-9/h2-3,5H,1H3 |
Clave InChI |
VUPYLPPYBYOOGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



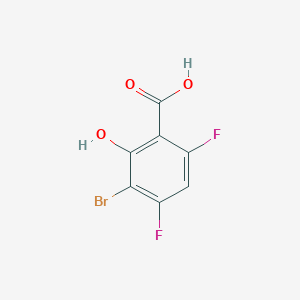
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
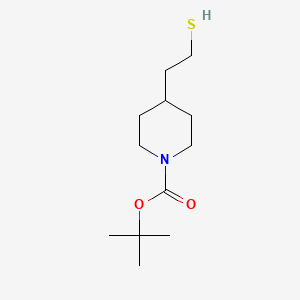




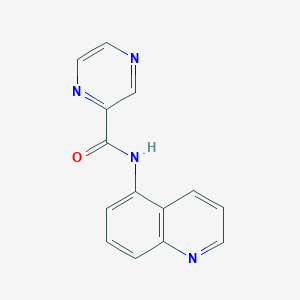


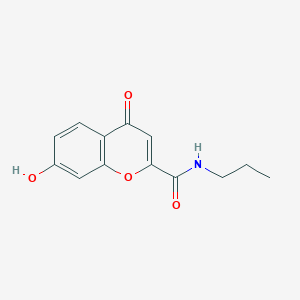
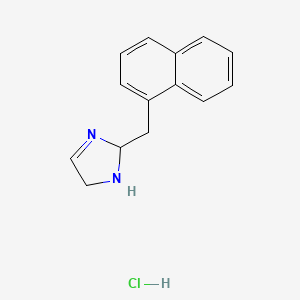
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)
